molecular formula C6H3BrCl2O3S B6208595 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride CAS No. 65411-32-7

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B6208595
CAS No.: 65411-32-7
M. Wt: 305.96 g/mol
InChI Key: LJYZXDHRIYPKKC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₃BrCl₂O₃S and a molecular weight of 306.07 g/mol. The compound features a benzene ring substituted with bromine (Br) at position 3, chlorine (Cl) at position 5, a hydroxyl (-OH) group at position 4, and a sulfonyl chloride (-SO₂Cl) group at position 1. This arrangement confers unique reactivity:

  • Electrophilic Substitution: Electron-withdrawing groups (-SO₂Cl, -Cl, -Br) deactivate the ring, directing further substitutions to positions 2 or 4.
  • Acidity: The hydroxyl group (pKa ~8–10) is moderately acidic, enabling deprotonation under basic conditions.
  • Reactivity: The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters.

Properties

CAS No.

65411-32-7

Molecular Formula

C6H3BrCl2O3S

Molecular Weight

305.96 g/mol

IUPAC Name

3-bromo-5-chloro-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3BrCl2O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H

InChI Key

LJYZXDHRIYPKKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nitro Group Introduction and Reduction

An alternative route involves introducing a nitro group at position 4 prior to sulfonation. Nitration of 3-bromo-5-chlorobenzenesulfonic acid using fuming HNO₃ and H₂SO₄ at 50°C yields the 4-nitro derivative. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, which is then diazotized and hydrolyzed to hydroxy. This method avoids competing directing effects during halogenation.

Sulfonyl Chloride Formation

The sulfonic acid intermediate is treated with SOCl₂ in dichloromethane (DCM) at reflux to form the sulfonyl chloride. This step achieves near-quantitative conversion when using a 3:1 molar ratio of SOCl₂ to sulfonic acid.

Critical Considerations

  • Purification : Solvent exchange (e.g., THF to acetonitrile) reduces dibromo impurities during bromination.

  • Stability : Hydrochloride salts of intermediates (e.g., 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid hydrochloride) enhance stability for storage.

One-Pot Halogenation Strategies

Recent advances in one-pot syntheses minimize intermediate isolation steps. A hybrid approach using NBS for bromination and SOCl₂ for simultaneous sulfonation and chlorination has been explored. For instance, reacting 4-hydroxybenzenesulfonic acid with NBS and ClSO₃H in DCM at -10°C achieves concurrent bromination and chlorosulfonation, albeit with moderate yields (65–70%).

Advantages and Limitations

  • Efficiency : Reduces total synthesis time by 40%.

  • Selectivity : Competing ortho/para halogenation requires stringent temperature control.

By-Product Management and Scalability

Industrial-scale production demands rigorous impurity control. In bromination steps, excess NBS (1.2–1.5 equiv.) suppresses dibromo by-products, as observed in the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Similarly, telescoping reactions—where the crude brominated intermediate is directly subjected to chlorination—reduces yield losses during workup.

Case Study: 70 kg Batch Synthesis
A scaled-up process for a related sulfonyl chloride achieved 24% total yield across six steps, highlighting the feasibility of large-scale production. Key lessons include:

  • Solvent Selection : THF and acetonitrile enable efficient mixing and crystallization.

  • Temperature Gradients : Gradual warming from -5°C to 25°C during diazotization prevents thermal degradation.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Organic Synthesis

3-Bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Applications of this compound

ApplicationDescription
Synthesis of SulfonamidesActs as a sulfonylating agent to introduce sulfonamide groups into molecules.
Coupling ReactionsUtilized in coupling reactions to form complex aromatic compounds.
Preparation of Antimicrobial AgentsKey intermediate for synthesizing compounds with antimicrobial properties.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for developing various pharmaceutical agents. Its derivatives have been studied for their biological activities, particularly in the field of cancer therapy.

Case Study: Antitumor Activity

A study explored the synthesis of novel sulfonamide derivatives from this compound, which exhibited significant ribonucleotide reductase inhibitory activity. These compounds demonstrated potential as antitumor agents, highlighting the importance of this sulfonyl chloride in drug discovery .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various analytical methods.

Table 2: Analytical Applications

MethodDescription
Chromogenic SystemsUsed in chromogenic systems for detecting specific enzymes like 5′-nucleotidase.
Kinetic AssaysEmployed in one-step kinetic methods for enzyme activity determination.

Environmental Chemistry

The environmental implications of using this compound have also been studied, particularly regarding its degradation products and their effects on ecosystems.

Case Study: Environmental Impact Assessment

Research has assessed the degradation pathways of this compound in aquatic environments, focusing on its breakdown products and their toxicity levels. The findings indicate that while the parent compound is stable, its degradation products can pose ecological risks .

Mechanism of Action

The mechanism by which 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride exerts its effects involves the formation of a reactive intermediate that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Molecular Properties

The following table compares key structural and molecular features of 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride with two analogs from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₆H₃BrCl₂O₃S 306.07 -Br (C3), -Cl (C5), -OH (C4), -SO₂Cl (C1)
3-Bromo-5-ethoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride C₁₀H₁₂BrClO₅S 359.62 -Br (C3), -OCH₂CH₃ (C5), -OCH₂OCH₃ (C4), -SO₂Cl (C1)
Methyl 3-bromo-5-(chlorosulfonyl)benzoate C₉H₆BrClO₄S 333.56 -Br (C3), -COOCH₃ (C1), -SO₂Cl (C5)
Key Observations:

This enhances solubility in polar solvents like water or methanol. Ether groups (e.g., -OCH₂CH₃ in ) improve stability under acidic conditions but reduce nucleophilic susceptibility.

Molecular Weight and Reactivity :

  • The target compound has the lowest molecular weight (306.07 g/mol), making it more volatile than bulkier analogs like (359.62 g/mol).
  • The methyl ester in (C₉H₆BrClO₄S) introduces steric hindrance, slowing sulfonyl chloride reactivity compared to the target compound.

Physicochemical Data Limitations

Available evidence lacks critical data (e.g., melting points, boiling points) for the target compound and analogs.

Biological Activity

3-Bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride (CAS No. 65411-32-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications, supported by relevant research findings and data.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The process generally includes the following steps:

  • Bromination and Chlorination : Hydroxybenzene undergoes bromination followed by chlorination.
  • Sulfonylation : The sulfonyl chloride group is introduced under conditions that often require catalysts like iron(III) bromide or aluminum chloride.

In industrial settings, continuous flow reactors are employed to optimize yield and minimize by-products, ensuring consistent quality .

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which is highly reactive. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. This mechanism is crucial in various biochemical pathways .

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : It has been studied for its role in inhibiting specific enzymes, which can be critical in drug development targeting various diseases.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further exploration in therapeutic applications .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that sulfonyl chlorides exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the sulfonyl group could enhance efficacy .
  • Enzyme Targeting : Another investigation focused on the compound's ability to inhibit serine proteases, which are implicated in numerous diseases. The study highlighted how the sulfonyl chloride moiety interacts with the active site of these enzymes, providing insights into its mechanism of action .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeKey Biological Activity
3-Bromo-4-hydroxybenzene-1-sulfonyl chlorideSulfonyl chlorideModerate antimicrobial activity
5-Chloro-4-hydroxybenzene-1-sulfonyl chlorideSulfonyl chlorideAntineoplastic properties
3-Bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chlorideSulfonyl chlorideEnhanced enzyme inhibition

This table illustrates how variations in substituents can influence biological activity, highlighting the significance of the bromine and chlorine groups in enhancing reactivity and specificity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation and halogenation of substituted benzene derivatives. Key parameters include temperature control (e.g., 0–5°C for sulfonation to avoid side reactions), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of halogenating agents (e.g., Cl₂ or Br₂). Optimization via Design of Experiments (DoE) can systematically evaluate variables like catalyst loading and reaction time .
  • Example Table :

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes hydrolysis of sulfonyl chloride
SolventDMF/DMSOEnhances nucleophilic substitution
Reaction Time4–6 hrsBalances conversion vs. side products

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and confirms purity. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy detects functional groups (e.g., S=O stretching at ~1370 cm⁻¹). X-ray crystallography resolves crystal structure for regiochemistry validation .

Q. What are the primary nucleophilic substitution reactions involving this sulfonyl chloride?

  • Methodological Answer : Reactivity is dominated by the sulfonyl chloride group. Common reactions include:

  • Sulfonamide formation : Reaction with amines (e.g., aliphatic/aromatic amines) in dry THF at 25°C, yielding sulfonamides .
  • Sulfonate ester synthesis : Alcohols or phenols in pyridine as a base generate sulfonate esters .
    • Key Consideration : Steric hindrance from bromo and chloro substituents may slow kinetics, requiring elevated temperatures (e.g., 50°C) .

Advanced Research Questions

Q. How do the bromo, chloro, and hydroxy substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing sulfonyl group directs electrophilic substitution to the para position. Bromo and chloro substituents act as leaving groups, enabling sequential functionalization. Computational modeling (DFT) predicts activation barriers for cross-coupling sites .
  • Example : Pd-catalyzed coupling with arylboronic acids favors substitution at the bromine site due to lower bond dissociation energy compared to chlorine .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reaction?

  • Methodological Answer : Store under inert atmosphere (Ar/N₂) at –20°C. Use anhydrous solvents (e.g., molecular sieves in DCM) and avoid protic solvents. For reactions in aqueous media, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize the reactive intermediate .

Q. How can this compound be utilized in chemical biology for protein modification?

  • Methodological Answer : The sulfonyl chloride reacts selectively with cysteine thiols or lysine amines in proteins. For site-specific labeling:

Buffer at pH 7.4–8.0 to deprotonate target residues.

Use a 10:1 molar excess of sulfonyl chloride to protein.

Quench unreacted reagent with excess β-mercaptoethanol.
Mass spectrometry confirms modification sites .

Q. What are the mechanistic implications of competing reactions (e.g., elimination vs. substitution) under varying pH conditions?

  • Methodological Answer : At acidic pH (≤3), sulfonyl chloride undergoes hydrolysis to sulfonic acid. Under basic conditions (pH ≥10), elimination to form sulfene intermediates competes with substitution. Kinetic studies (UV-Vis monitoring at 280 nm) reveal pH-dependent rate constants .

Data Contradictions and Resolution

  • Evidence Conflict : Some studies suggest bromine is more reactive in cross-coupling than chlorine , while others note steric hindrance from adjacent substituents slows bromine substitution .
    • Resolution : Substituent positioning (ortho vs. para) and catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) dictate reactivity. Experimental validation via competitive coupling reactions is recommended .

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